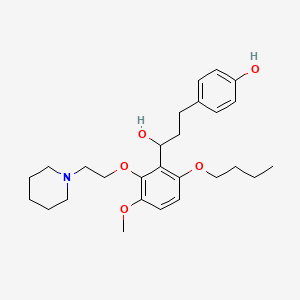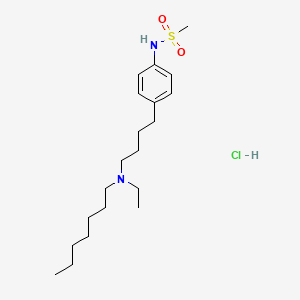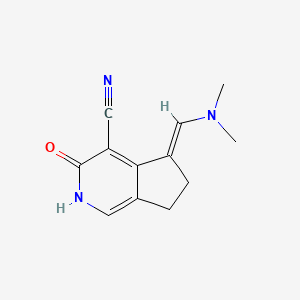
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrindine ring, a dimethylamino group, and a carbonitrile group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a pyrindine derivative, a dimethylamine source, and a nitrile group donor, with catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry
In chemistry, 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound might be explored for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile include other pyrindine derivatives, such as:
- 3,5,6,7-Tetrahydro-3-oxo-2H-2-pyrindine-4-carbonitrile
- 5-((Dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties
特性
CAS番号 |
128767-21-5 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC名 |
(5E)-5-(dimethylaminomethylidene)-3-oxo-6,7-dihydro-2H-cyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H13N3O/c1-15(2)7-9-4-3-8-6-14-12(16)10(5-13)11(8)9/h6-7H,3-4H2,1-2H3,(H,14,16)/b9-7+ |
InChIキー |
FWYGAGXENHPASQ-VQHVLOKHSA-N |
異性体SMILES |
CN(C)/C=C/1\CCC2=CNC(=O)C(=C21)C#N |
正規SMILES |
CN(C)C=C1CCC2=CNC(=O)C(=C21)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


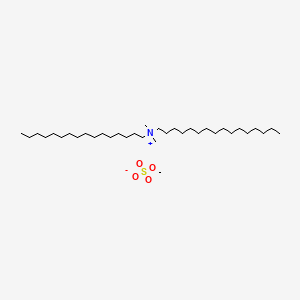
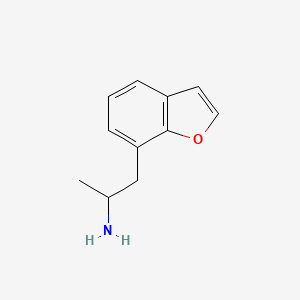
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
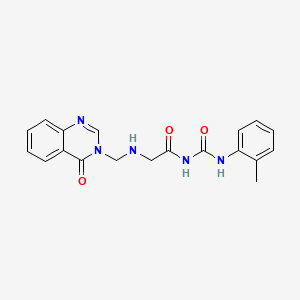

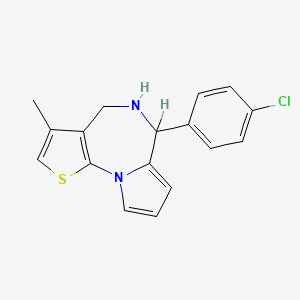
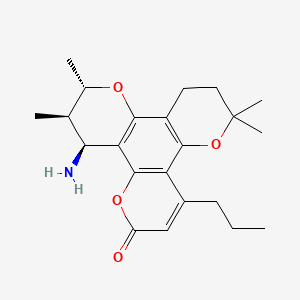

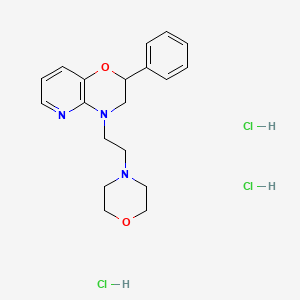
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
